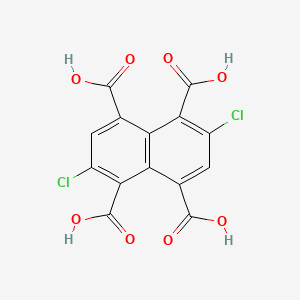

2,6-dichloronaphthalene-1,4,5,8-tetracarboxylic Acid

Vue d'ensemble

Description

2,6-dichloronaphthalene-1,4,5,8-tetracarboxylic Acid is a useful research compound. Its molecular formula is C14H6Cl2O8 and its molecular weight is 373.1 g/mol. The purity is usually 95%.

The exact mass of the compound 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylic acid is 371.9439725 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Crystal Structure and Interactions

1,4,5,8-Naphthalenetetracarboxylic acid and its derivatives have been studied for their crystal structures and hydrogen bonding interactions. For instance, Blackburn, Fitzgerald, and Gerkin (1997) reported on the crystallization and hydrogen bonding of 1,4,5,8-naphthalenetetracarboxylic acid cyclic 1,8-anhydride, highlighting its potential for molecular design and understanding intermolecular interactions (Blackburn, Fitzgerald, & Gerkin, 1997).

Chemical Modification and Synthesis

The chemical modification of naphthalenetetracarboxylic dianhydride has been a focus of several studies. Suseela, Sasikumar, and Govindaraju (2013) demonstrated the efficient bromination of 1,4,5,8-naphthalenetetracarboxylic dianhydride using tribromoisocyanuric acid, showcasing its utility in organic synthesis (Suseela, Sasikumar, & Govindaraju, 2013).

Applications in Energy Storage

The potential of 1,4,5,8-naphthalenetetracarboxylates in energy storage, particularly as anodes in lithium-ion batteries, has been explored. Han, Yi, Sun, and Sun (2012) synthesized metal-1,4,5,8-naphthalenetetracarboxylates and tested them as anode materials, finding promising electrochemical performance and cycling stability (Han, Yi, Sun, & Sun, 2012).

Electronic Properties and Sensor Applications

Research into the electronic properties of naphthalene diimide derivatives, such as their electron transport capabilities, is notable. Jung et al. (2021) studied derivatives containing different N-substituents, highlighting their application in organic electronics, including photovoltaic cells and light-emitting diodes (Jung et al., 2021). Moreover, Huang et al. (2013) utilized naphthalenetetracarboxylic diimide derivatives in organic field-effect transistor sensors, demonstrating their potential for detecting a wide range of volatile compounds (Huang et al., 2013).

Analytical Chemistry Applications

The use of 2,6-naphthalenedicarboxylic acid in capillary zone electrophoresis for separating organic anions exemplifies its application in analytical chemistry. Dabek-Zlotorzynska and Dlouhy (1994) characterized it as a carrier electrolyte, noting its higher sensitivity compared to other commonly usedelectrolytes (Dabek-Zlotorzynska & Dlouhy, 1994).

Polymer Synthesis and Applications

The synthesis of polymers using 1,4,5,8-naphthalenetetracarboxylic acid and its implications in material science have been investigated. Brumǎ and Marvel (1974) reported the synthesis of soluble polymers with excellent thermal stability from 1,4,5,8-naphthalenetetracarboxylic acid and aromatic tetraamines (Brumǎ & Marvel, 1974).

Coordination Chemistry and Framework Structures

Research into the coordination chemistry of naphthalenetetracarboxylic acid derivatives, especially in the creation of microporous materials, is significant. Ma, Mulfort, and Hupp (2005) developed mixed-ligand, open-framework compounds featuring paddle-wheel-type coordination of Zn(II) pairs, revealing the potential of these materials in gas storage and separation (Ma, Mulfort, & Hupp, 2005).

Purification Techniques

Liu Li-li (2007) focused on the purification of 2,6-naphthalene dicarboxylic acid using a chlorization-recrystallization-hydrolytic action-acid out method, which is suitable for industrial production (Liu Li-li, 2007).

Propriétés

IUPAC Name |

2,6-dichloronaphthalene-1,4,5,8-tetracarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2O8/c15-5-1-3(11(17)18)7-8(9(5)13(21)22)4(12(19)20)2-6(16)10(7)14(23)24/h1-2H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWGBHZZXPDKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=CC(=C2C(=O)O)Cl)C(=O)O)C(=C1Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5005378.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B5005385.png)

![N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B5005392.png)

![N-cyclohexyl-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B5005394.png)

![N-{1-[1-(6-quinolinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5005402.png)

![N'-benzyl-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5005410.png)

![2,2'-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5005418.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5005425.png)

![{5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5005432.png)

![N-[4-chloro-3-(propionylamino)phenyl]butanamide](/img/structure/B5005437.png)

![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005450.png)

![N-[1-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5005469.png)